Cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C₁₄H₂₀FeIN. It is a derivative of ferrocene, where a ferrocenylmethyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and has been studied for various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent decomposition .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Substitution: Typical nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Major Products Formed
Scientific Research Applications
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its ability to undergo redox reactions. The ferrocene moiety can be oxidized to the ferrocinium form, which enhances its electrochemical properties. This redox activity allows the compound to interact with various molecular targets, such as anions, through electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1-ferrocenylmethyl)trimethylammonium iodide: Similar in structure but with a methyl group attached to the ferrocene moiety.
(Dimethylaminomethyl)ferrocene: Contains a dimethylaminomethyl group instead of a trimethylammonium group.
Ferrocenemethanol: Features a hydroxymethyl group attached to the ferrocene moiety.
Uniqueness
(Ferrocenylmethyl)trimethylammonium iodide is unique due to its strong ion-pairing interactions and its ability to electrochemically sense anions. This makes it particularly useful in applications requiring precise electrochemical measurements and interactions .
Properties
Molecular Formula |
C14H20FeIN-6 |
---|---|
Molecular Weight |
385.06 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;cyclopentane;iron;iodide |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-5;;/p-1 |
InChI Key |
GJGMMYYAPJMLEW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.